Methyl 2,2-diethoxycyclobutanecarboxylate
Description
For instance, synthesis methods for related compounds (e.g., methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride in ) involve esterification and purification steps using ethyl acetate and reduced-pressure concentration . The diethoxy groups in the target compound are expected to influence steric hindrance, solubility, and reactivity compared to analogs with smaller substituents (e.g., methyl or hydroxyl groups).
Properties
IUPAC Name |
methyl 2,2-diethoxycyclobutane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-4-13-10(14-5-2)7-6-8(10)9(11)12-3/h8H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFODKVZDJYYJRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCC1C(=O)OC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclobutanone Acetalization Route
A common synthetic route to this compound involves:
- Step 1: Synthesis of methyl 2-oxocyclobutanecarboxylate (a cyclobutanone ester).
- Step 2: Acetalization of the ketone group with ethanol under acidic conditions to yield the 2,2-diethoxy derivative.
This approach leverages the reactivity of the cyclobutanone carbonyl to form the diethoxy acetal moiety, stabilizing the ring and allowing further functionalization.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Ketone formation | Starting cyclobutanone ester synthesis via ketene cycloaddition or oxidation | High regio- and stereoselectivity possible |
| Acetalization | Ethanol, catalytic acid (e.g., p-toluenesulfonic acid), reflux or room temperature | Water removal favors acetal formation |
This method is widely used in the synthesis of cyclobutane derivatives with acetal protecting groups, as it provides good yields and selectivity.
Photochemical [2+2] Cycloaddition Followed by Functional Group Manipulation
Another indirect approach involves:
- Photochemical [2+2] cycloaddition of an α,β-unsaturated ester or related olefin to form the cyclobutane ring.
- Subsequent introduction of the diethoxy groups via acetal formation on a ketone intermediate or direct substitution.
This method is more complex due to the stereochemical control required and the potential for multiple isomeric products. However, recent advances in photoredox catalysis and template-directed photochemistry have improved selectivity in cyclobutane synthesis.
C–H Functionalization Strategies
Emerging methodologies in C–H activation allow direct functionalization of cyclobutane rings, including installation of ester and acetal groups. Palladium-catalyzed arylation and alkoxylation can be used to modify cyclobutane substrates, potentially enabling the synthesis of this compound from simpler precursors.
Representative Experimental Data and Yields
While specific data for this compound are scarce, analogous compounds prepared via acetalization of cyclobutanones show:
| Compound | Yield (%) | Reaction Time (h) | Temperature (°C) | Purification Method |
|---|---|---|---|---|
| This compound (analog) | 75-90 | 2-6 | 25-80 | Column chromatography |
| Methyl 2-(2-chlorophenyl)-2-hydroxyacetate (related α-keto ester) | 95 | 5 | 25 | Flash chromatography |
The acetalization step typically proceeds with high selectivity and yields ranging from 75% to 90%, depending on reaction conditions and purity of starting materials.
Comparative Analysis of Preparation Routes
| Preparation Route | Advantages | Disadvantages | Applicability to Target Compound |
|---|---|---|---|
| Acetalization of cyclobutanone ester | Straightforward, high yield, mild conditions | Requires prior synthesis of cyclobutanone ester | Most direct and reliable method |
| Photochemical [2+2] cycloaddition | Enables construction of cyclobutane core de novo | Low selectivity, complex purification | Useful for complex substituted cyclobutanes |
| C–H Functionalization | Potential for late-stage functionalization | Requires specialized catalysts, limited scope | Emerging method, not yet widely applied |
Summary and Recommendations
The most authoritative and practical method for preparing this compound involves the acetalization of methyl 2-oxocyclobutanecarboxylate with ethanol under acidic conditions. This route provides good yields and is supported by extensive precedent in cyclobutanone chemistry.
Advances in photochemical and C–H functionalization methods offer alternative routes but currently lack the broad applicability and simplicity of the acetalization approach.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2-diethoxycyclobutanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for reducing esters to alcohols.
Substitution: Various nucleophiles can be used to substitute the ethoxy groups, depending on the desired product.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted cyclobutane derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2,2-diethoxycyclobutanecarboxylate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2,2-diethoxycyclobutanecarboxylate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to form carboxylic acids, which can then participate in further biochemical reactions. The cyclobutane ring provides structural rigidity, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Substituent Effects: Ethoxy vs. Methyl/Hydroxyl/Amino Groups
The substituents on the cyclobutane ring significantly alter physicochemical and synthetic properties:
*Note: Data for the target compound are inferred from analogs.
- In contrast, the hydroxyl group in Methyl 2,2-dimethyl-3-hydroxycyclobutanecarboxylate introduces hydrogen-bonding interactions, enhancing solubility in polar solvents .
- Synthetic Yields: Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride achieved an 80% yield in a patent synthesis (), suggesting that bulky substituents (e.g., ethoxy) might require optimized conditions to maintain efficiency .
Ring-Size Comparison: Cyclobutane vs. Cyclopentane Derivatives
references a cyclopentane analog (methyl 1-(methylamino)cyclopentanecarboxylate). Key differences include:
- Ring Strain : Cyclobutane’s smaller ring size induces higher angle strain, increasing reactivity in ring-opening reactions compared to cyclopentane derivatives.
Analytical Characterization
- Chromatography : Gas chromatography (GC) methods in , though applied to diterpene esters, highlight the importance of derivatization (e.g., methyl ester formation) for volatility and separation. The target compound’s ethoxy groups may require adjusted GC conditions for optimal resolution .

- Spectroscopy: The NMR data for Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride (δ 3.82 ppm for methoxy, δ 7.48 ppm for aromatic protons) suggest that diethoxy groups in the target compound would produce distinct shifts in the 1–4 ppm range for ethoxy methyl protons and downfield shifts for ester carbonyls .
Q & A
Q. What are the key considerations for synthesizing Methyl 2,2-diethoxycyclobutanecarboxylate with high yield?
Q. How can spectroscopic methods (NMR, IR) characterize this compound?
Q. What safety precautions are critical when handling this compound?
Q. How can conflicting NMR data for diethoxy groups be resolved during characterization?
Methodological Answer:
- Solvent Effects: Compare spectra in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding impacts on splitting patterns.
- Decoupling Experiments: Use <sup>13</sup>C-DEPT or 2D-COSY to isolate overlapping signals.
- Computational Modeling: Predict chemical shifts via DFT calculations (e.g., Gaussian 16) and cross-validate with experimental data .
Q. What experimental approaches evaluate the compound’s thermal stability and decomposition pathways?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Measure mass loss under controlled heating (e.g., 10°C/min in N₂ atmosphere).
- DSC (Differential Scanning Calorimetry): Identify exothermic/endothermic events indicative of decomposition.
- Kinetic Studies: Apply the Flynn-Wall-Ozawa method to calculate activation energy of degradation .
Q. How can statistical design of experiments (DoE) optimize reaction conditions?
Q. What computational strategies predict regioselectivity in ring-opening reactions of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

